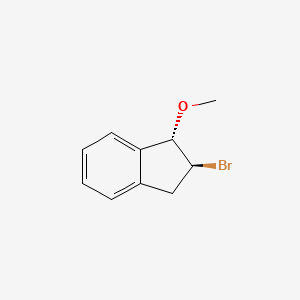

rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans: is an organic compound that belongs to the class of indenes. This compound is characterized by the presence of a bromine atom and a methoxy group attached to the indene ring system. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers). The “trans” designation refers to the specific geometric configuration of the substituents on the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans typically involves the bromination of a suitable indene precursor followed by methoxylation. One common method is to start with 1-methoxy-2,3-dihydro-1H-indene and subject it to bromination using bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired racemic mixture with high purity.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of substituted indenes with various functional groups.

Oxidation: Formation of indene ketones or aldehydes.

Reduction: Formation of hydrogenated indenes.

Scientific Research Applications

Chemistry: rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated substrates. It can also be used to investigate the metabolic pathways of indene derivatives in living organisms.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, its indene ring system can participate in π-π interactions and hydrogen bonding, influencing its overall biological activity.

Comparison with Similar Compounds

- rac-(1R,2R)-2-fluoro-1-methoxy-2,3-dihydro-1H-indene, trans

- rac-(1R,2R)-2-chloro-1-methoxy-2,3-dihydro-1H-indene, trans

- rac-(1R,2R)-2-iodo-1-methoxy-2,3-dihydro-1H-indene, trans

Comparison: rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its fluoro, chloro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more suitable for specific reactions and applications. For example, brominated compounds often exhibit higher reactivity in substitution reactions compared to their chloro or fluoro counterparts.

Biological Activity

The compound rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene (CAS Number: 5927-94-6) is a brominated derivative of dihydroindene featuring a methoxy group. Its unique molecular structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : C10H11BrO

- Molecular Weight : 227.1 g/mol

- Structure : The compound consists of a bromine atom and a methoxy group attached to a dihydroindene framework, which influences its reactivity and biological interactions.

The biological activity of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene is primarily attributed to the following mechanisms:

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological molecules.

- Methoxy Group Reactivity : The methoxy group enhances solubility and can undergo cleavage under acidic conditions, potentially affecting its bioavailability and interaction with target sites.

Biological Targets

Studies have investigated the binding affinity of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene with various biological targets. Techniques such as molecular docking and affinity assays are commonly employed to elucidate these interactions.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene against several bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | >128 |

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays using human cancer cell lines revealed that rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene exhibited selective cytotoxicity. The compound was tested against various cell lines including HeLa (cervical cancer) and MCF7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| Normal Fibroblasts | >100 |

These results indicate that the compound may have therapeutic potential in cancer treatment while exhibiting lower toxicity towards normal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2,3-dihydro-1H-indene | Bromine atom on indene structure | Lacks methoxy group; simpler structure |

| (1S,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol | Hydroxyl group instead of methoxy | Potentially different biological activity |

| 6-Methoxy-2,3-dihydro-1H-indene | Methoxy at a different position | Different reactivity profile due to position |

The presence of the methoxy group in rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene may confer enhanced solubility and interaction capabilities compared to its analogs.

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

(1S,2S)-2-bromo-1-methoxy-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1 |

InChI Key |

SRWWVPVOMXSKQR-UWVGGRQHSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](CC2=CC=CC=C12)Br |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.